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This technical guide provides an in-depth exploration of the G-protein coupled receptor 120
(GPR120), also known as free fatty acid receptor 4 (FFAR4), and the role of its modulators in
regulating insulin secretion. GPR120 has emerged as a promising therapeutic target for type 2
diabetes and metabolic disorders due to its involvement in glucose homeostasis.[1][2][3] This
document details the signaling pathways, summarizes quantitative data on modulator effects,
and provides comprehensive experimental protocols relevant to the study of GPR120 in the
context of insulin secretion.

Introduction to GPR120 and its Role in Metabolic
Regulation

GPR120 is a receptor for long-chain free fatty acids (FFAS), particularly omega-3 fatty acids like
docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[4] It is expressed in various
tissues involved in metabolic regulation, including enteroendocrine cells of the gastrointestinal
tract, pancreatic islets, adipocytes, and macrophages.[1][2][5][6] Activation of GPR120 has
been shown to mediate potent anti-inflammatory and insulin-sensitizing effects.[7][8] The
receptor's role in insulin secretion is multifaceted, involving both indirect and direct
mechanisms.

Mechanisms of GPR120-Mediated Insulin Secretion
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GPR120 modulation of insulin secretion occurs through two primary pathways: an indirect
mechanism involving the release of incretin hormones from the gut, and a direct action on
pancreatic [3-cells.

Indirect Mechanism: Incretin Hormone Secretion

The predominant mechanism by which GPR120 activation enhances insulin secretion is
through the stimulation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1), from
enteroendocrine L-cells in the intestine.[2][6] GLP-1 is a potent insulinotropic hormone that
augments glucose-stimulated insulin secretion (GSIS) from pancreatic -cells.[6][9]

GPR120 activation in L-cells initiates a Gag/11-mediated signaling cascade. This leads to the
activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the
release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and the subsequent
rise in cytosolic Ca2+ concentration is a key trigger for GLP-1 exocytosis.[2][5]
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Caption: Indirect GPR120-mediated insulin secretion via GLP-1.

Direct Mechanism on Pancreatic -Cells

While the indirect pathway is well-established, there is growing evidence for a direct effect of
GPR120 activation on pancreatic -cells.[4] Studies have shown that GPR120 is expressed on
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B-cells and that its activation can directly potentiate insulin secretion.[4] The direct signaling
pathway in -cells also appears to be mediated by Gag/11, leading to an increase in
intracellular Ca2+.[5] This elevation of intracellular calcium, in conjunction with the signals from
glucose metabolism, enhances the exocytosis of insulin-containing granules.
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Caption: Direct GPR120-mediated insulin secretion in B-cells.

Quantitative Data on GPR120 Modulator Effects

The following tables summarize the quantitative effects of various GPR120 modulators on
receptor activation, GLP-1 secretion, and insulin secretion as reported in the literature.

Table 1: Potency of GPR120 Agonists
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Agonist Receptor Assay Type EC50 Reference
TUG-891 Human GPR120 Not Specified 43.7 nM [9]
Caz2+
CpdA GPR120 o ~0.35 uM [10]
Mobilization
o-Linolenic acid ) ]
GPR120 Insulin Secretion 1.2 x 10~ mol/l [4]
(ALA)
GW-9508 GPR120 Insulin Secretion 6.4 x 10-8 mol/l [4]
Eicosapentaenoi ) )
) GPR120 Insulin Secretion 7.9 x 10-8 mol/l [4]
c acid (EPA)
Docosahexaenoi ) )
] GPR120 Insulin Secretion 1.0 x 10=7 mol/l [4]
c acid (DHA)

Table 2: Effects of GPR120 Agonists on Insulin and GLP-1 Secretion
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. Parameter
Agonist Model System Effect Reference
Measured
) ) ) 53% max
o-Linolenic acid , _ _ _
BRIN-BD11 cells  Insulin Secretion  stimulation at [4]
(ALA)
104 mol/l
i ) 47% max
GW-9508 BRIN-BD11 cells  Insulin Secretion ) ) [4]
stimulation
Eicosapentaenoi ) ] 36% max
) BRIN-BD11 cells  Insulin Secretion ] ) [4]
c acid (EPA) stimulation
Docosahexaenoi ) ) 50% max
_ BRIN-BD11 cells  Insulin Secretion _ _ [4]
c acid (DHA) stimulation
STC-1 and _ Induction of
TUG-891 GLP-1 Secretion ) [2]
GLUTag cells secretion
Human and Most effective
murine ) compared to
DFL23916 ) GLP-1 Secretion [3]
enteroendocrine ALA, TUG-891,
cells and GW9508
11.4 + 0.7-fold
AM5262 STC-1 cells GLP-1 Secretion  stimulation at 1 [11]

mM

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field.

The following sections provide protocols for key experiments used to investigate the role of

GPR120 modulators in insulin secretion.

Glucose-Stimulated Insulin Secretion (GSIS) Assay from
MING Cells

This protocol describes the procedure for measuring GSIS from the mouse insulinoma cell line
MING.
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Materials:

MING cells
24-well plates

Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NacCl, 5 mM KClI, 24 mM
NaHCOs, 2.5 mM CaClz, 1 mM MgClz, 10 mM HEPES, and 0.1% BSA, pH 7.4.

Low glucose KRBH (2.8 mM glucose)
High glucose KRBH (16.7 mM glucose)
GPR120 modulator of interest

Insulin ELISA kit

Procedure:

Seed MING cells in 24-well plates and culture to 80-90% confluency.
Wash the cells twice with PBS.
Pre-incubate the cells in low glucose KRBH for 1-2 hours at 37°C to establish a basal state.

Remove the pre-incubation buffer and incubate the cells with low glucose KRBH (basal) or
high glucose KRBH (stimulatory) with or without the GPR120 modulator for 1-2 hours at
37°C.

Collect the supernatant from each well.
Lyse the cells to determine total insulin content.

Measure the insulin concentration in the supernatants and cell lysates using an insulin ELISA
kit according to the manufacturer's instructions.

Normalize the secreted insulin to the total insulin content or total protein concentration.
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Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium changes in response to
GPR120 activation using the fluorescent indicator Fura-2 AM.

Materials:

» GPR120-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing GPR120)
o 96-well black, clear-bottom plates

e Fura-2 AM

e Pluronic F-127

o HEPES-buffered saline (HBS)

e GPR120 modulator of interest

o Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:

» Seed GPR120-expressing cells in 96-well plates and culture overnight.

e Prepare a Fura-2 AM loading solution in HBS containing Pluronic F-127.

e Remove the culture medium and incubate the cells with the Fura-2 AM loading solution for
45-60 minutes at 37°C in the dark.

e Wash the cells with HBS to remove extracellular dye.

o Place the plate in a fluorescence plate reader and measure the baseline fluorescence ratio
(340 nm/380 nm excitation, 510 nm emission).

e Add the GPR120 modulator and immediately begin recording the fluorescence ratio over
time.
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» Analyze the data by calculating the change in the 340/380 nm fluorescence ratio, which is

proportional to the intracellular calcium concentration.

GLP-1 Secretion Assay from STC-1 Cells

This protocol details the procedure for measuring GLP-1 secretion from the murine

enteroendocrine cell line STC-1.

Materials:

STC-1 cells

24-well plates

Krebs-Ringer Buffer (KRB)

GPR120 modulator of interest

DPP-1V inhibitor (to prevent GLP-1 degradation)

GLP-1 ELISA kit

Procedure:

Seed STC-1 cells in 24-well plates and culture to confluency.
Wash the cells with KRB.
Pre-incubate the cells in KRB for 1-2 hours at 37°C.

Remove the pre-incubation buffer and add fresh KRB containing a DPP-IV inhibitor with or
without the GPR120 modulator.

Incubate for 2 hours at 37°C.
Collect the supernatant and centrifuge to remove any detached cells.

Measure the GLP-1 concentration in the supernatant using a GLP-1 ELISA kit according to
the manufacturer's instructions.
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In Vitro Assays

Agonist Screening

(Ca+ Mobilization Assay) Experimental workflow for GPR120 agonist evaluation.
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Caption: Experimental workflow for GPR120 agonist evaluation.
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Conclusion

GPR120 modulators represent a promising avenue for the development of novel therapeutics
for type 2 diabetes. Their ability to enhance insulin secretion through both indirect incretin-
mediated and direct (-cell pathways makes them attractive targets. The data and protocols
presented in this guide provide a comprehensive resource for researchers and drug
development professionals working to further elucidate the role of GPR120 in metabolic
regulation and to translate these findings into effective clinical therapies.
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 To cite this document: BenchChem. [The Role of GPR120 Modulators in Insulin Secretion: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663568#gpr120-modulator-2-role-in-insulin-
secretion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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